![molecular formula C11H7ClN2O B6143264 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 202594-69-2](/img/structure/B6143264.png)

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile

Übersicht

Beschreibung

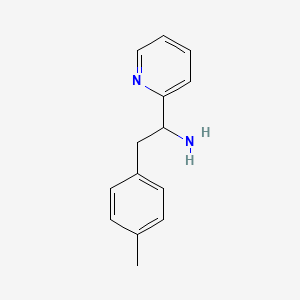

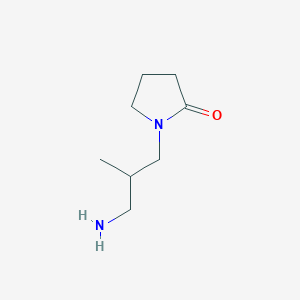

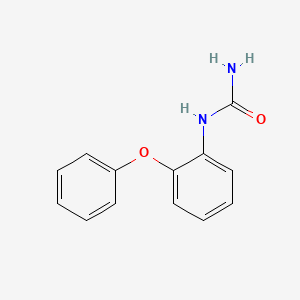

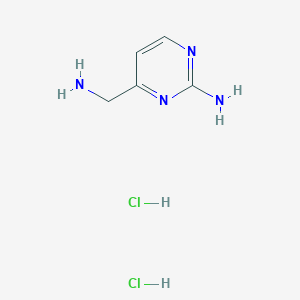

“4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile” is a chemical compound with the molecular formula C11H7ClN2O . It is a derivative of benzonitrile and oxazole .

Molecular Structure Analysis

The molecular structure of “4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile” consists of a benzonitrile group attached to an oxazole ring via a chloromethyl group . The InChI code for this compound is 1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and chemical properties of derivatives related to 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile have been extensively studied, showcasing their versatility in chemical reactions. For instance, a study focused on the development of new compounds with potential anticancer properties, leveraging the pharmacological action associated with nitrile groups and 1,2,4-triazole cores. This research emphasized the synthesis of compounds by reacting corresponding chloronitrile with phenylmethanols, indicating the compound's role in developing anticancer agents (А. Rud, A. Kaplaushenko, & Yu. M. Kucheryavyi, 2016). Additionally, the compound's utility in creating novel fluorescent molecules and antimicrobial agents was highlighted, showcasing its broad applicability in materials science and bioactive compound development (K. Phatangare, B. Borse, Vikas Padalkar, V. Patil, Vinod D. Gupta, Prashant G. Umape, & N. Sekar, 2013).

Antimicrobial and Antitumor Activities

The compound's derivatives have shown promising antimicrobial and antitumor activities, indicating its potential in medical and pharmaceutical research. Novel heterocyclic compounds containing the 4-chlorophenyl-1,2-oxazol-3-yl fragment demonstrated significant antibacterial activity against various bacterial strains, suggesting its efficacy in addressing bacterial infections (K. Mehta, 2016). Furthermore, the compound has been instrumental in the synthesis of fluorescent molecules with potential applications in imaging and diagnostics, as well as antimicrobial activity evaluation (K. Phatangare, B. Borse, Vikas Padalkar, V. Patil, Vinod D. Gupta, Prashant G. Umape, & N. Sekar, 2013).

Material Science Applications

In material science, the compound's derivatives have been explored for their properties in high voltage lithium ion batteries, suggesting its role in enhancing the performance and stability of energy storage devices. A study highlighted the use of a similar compound as an electrolyte additive, significantly improving the cyclic stability of LiNi0.5Mn1.5O4 cathodes, indicating the potential for improving battery longevity and performance (Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, & Shengan Xia, 2014).

Safety and Hazards

The safety data sheet for “4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDFNZAMPMHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)

![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)